Field: Organic Chemistry
Application: Chlorobis(ethylene)iridium(I) Dimer is used in C-H bond activation reactions.
Method: The specific method of application or experimental procedure would depend on the particular reaction being carried out. Generally, the compound would be used as a catalyst in a reaction involving a C-H bond.
Results: The results would also depend on the specific reaction.
Application: Chlorobis(ethylene)iridium(I) Dimer is used as a catalyst for the dimerization of ethylene to 1-butene.
Method: The compound is used as a catalyst in reactions involving the dimerization of ethylene.
Field: Catalysis
Application: Chlorobis(ethylene)iridium(I) Dimer is used in the preparation of homogeneous catalysts.
Method: The compound is used as a precursor to prepare various homogeneous catalysts.
Chlorobis(ethylene)iridium(I) dimer is an organometallic compound with the molecular formula . This compound features two iridium atoms coordinated to two chloride ligands and four ethylene ligands. It typically appears as a yellow, air-sensitive solid and is notable for its role as a precursor in the synthesis of various iridium-based catalysts and complexes. The ethylene ligands in this compound are relatively labile, allowing for easy substitution by other ligands, which is a characteristic feature of many organometallic compounds involving transition metals like iridium .
Additionally, it can undergo reactions typical of iridium complexes, including C-H bond activation and carbonylation processes .
The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reaction of iridium trichloride with ethylene under specific conditions. A common method includes:
This method highlights the importance of controlled conditions to ensure successful synthesis and minimize side reactions .
Chlorobis(ethylene)iridium(I) dimer finds applications primarily in catalysis. It serves as a catalyst precursor for various organic transformations, including:
Moreover, it is utilized in research settings for developing new catalytic systems and exploring organometallic chemistry .
Interaction studies involving chlorobis(ethylene)iridium(I) dimer focus on its reactivity with various ligands and substrates. These studies typically examine how the compound interacts with nucleophiles and other reactive species under different conditions. The findings reveal that due to its labile ethylene ligands, this dimer can readily participate in ligand exchange reactions, which is crucial for its catalytic activity .
Chlorobis(ethylene)iridium(I) dimer shares similarities with other organometallic compounds, particularly those containing iridium or rhodium. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Chlorobis(cyclooctene)iridium dimer | Air-sensitive; used as a precursor for catalysts | |
Chlorobis(ethylene)rhodium(I) dimer | Red-orange solid; soluble in nonpolar solvents | |
Iridium(III) chloride | Common starting material for iridium complexes |
Uniqueness: Chlorobis(ethylene)iridium(I) dimer is particularly unique due to its specific ligand arrangement and reactivity patterns compared to related compounds. Its ability to undergo rapid ligand exchange makes it especially useful in catalytic applications where flexibility is required .
Irritant